NR2B Target Engagement Potency: Sub-10 nM IC50 for Onfasprodil Versus 10 nM for Traxoprodil and 340 nM for Ifenprodil
Onfasprodil exhibits an IC50 of 8.3 nM at human GluN2B (NR2B)-containing NMDA receptors [1]. This represents a modest but measurable potency advantage over traxoprodil, which has a reported IC50 of 10 nM for neuroprotection in cultured hippocampal neurons . Critically, onfasprodil's NR2B potency is approximately 40-fold greater than that of ifenprodil, the prototypical NR2B antagonist, which exhibits an IC50 of 340 nM (0.34 µM) at NR1A/NR2B receptors [2]. This substantial potency differential translates into lower effective dosing requirements and a wider therapeutic index.
| Evidence Dimension | NR2B (GluN2B) inhibitory potency |
|---|---|
| Target Compound Data | IC50 = 8.3 nM (pIC50 = 8.08) |
| Comparator Or Baseline | Traxoprodil: IC50 = 10 nM (neuroprotection assay); Ifenprodil: IC50 = 340 nM (NR1A/NR2B oocyte electrophysiology) |
| Quantified Difference | Onfasprodil is 1.2-fold more potent than traxoprodil and ~41-fold more potent than ifenprodil |
| Conditions | Onfasprodil: human GluN2B (GtoPdb assay); Traxoprodil: rat hippocampal neuron glutamate toxicity; Ifenprodil: recombinant NR1A/NR2B in Xenopus oocytes |
Why This Matters
Higher NR2B potency at lower concentrations reduces the likelihood of off-target engagement at NR2A, NR2C, or NR2D subunits, thereby minimizing non-mechanism-based effects in experimental models of depression and neuroprotection.
- [1] IUPHAR/BPS Guide to Pharmacology. Onfasprodil activity data: GluN2B IC50 = 8.3 nM (pIC50 8.08). Source: US10239835B2 patent. View Source
- [2] Williams K. Ifenprodil discriminates subtypes of the N-methyl-D-aspartate receptor: selectivity and mechanisms at recombinant heteromeric receptors. Mol Pharmacol. 1993;44(4):851-859. IC50 = 0.34 µM at NR1A/NR2B. View Source
